molecular formula C7H7BrClN3O B2815921 7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride CAS No. 2402831-19-8

7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride

Cat. No. B2815921
CAS RN: 2402831-19-8
M. Wt: 264.51
InChI Key: NVCQBSLKINSPEW-UHFFFAOYSA-N
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Description

“7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride” is a chemical compound that belongs to a group of heterocyclic compounds . Pyrazolo[3,4-b]pyridines, which this compound is a part of, are known to present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Another study reported the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .

Scientific Research Applications

Spectroscopic Characterization

13C nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine derivatives, including 7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, have been reported. This data helps in the structural elucidation of these compounds, showcasing the importance of NMR spectroscopy in characterizing the electronic environment and confirming the identities of heterocyclic compounds (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).

Electrochemical Properties

Electrochemical reduction studies on pyrido[2,3-b]pyrazines, including 7-bromo derivatives, demonstrate their potential in generating dihydro and tetrahydro derivatives. These findings suggest the feasibility of employing electrochemical techniques for the modification of pyrido[2,3-b]pyrazine structures, potentially useful in the synthesis of new pharmaceuticals or materials with unique electrochemical properties (Armand, Chekir, & Pinson, 1978).

Green Synthesis Approaches

A study on the microwave-assisted green synthesis of substituted quinoxaline and 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine showcases an eco-friendly and efficient synthesis method. This research underlines the importance of developing sustainable chemical processes that minimize the use of toxic solvents and streamline synthesis routes for heterocyclic compounds (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).

Crystallographic Insights

The crystal structure analysis of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine offers insights into the molecular geometry and intermolecular interactions of bromo-substituted pyrido[2,3-b]pyrazines. Understanding these structural aspects is crucial for the rational design of molecules with desired physical and chemical properties (Popek & Crundwell, 2019).

Heterocyclic Synthesis

Research on the synthesis and reactivity of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with binucleophilic amines leading to novel heterocyclic products illustrates the versatility of bromo-substituted compounds in constructing complex molecular architectures. These synthetic methodologies contribute to the expansion of heterocyclic chemistry, enabling the development of new drugs and materials (Hikem-Oukacha, Hamdi, Silva, & Yahia, 2011).

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O.ClH/c8-4-1-5-7(9-2-4)10-3-6(12)11-5;/h1-2H,3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCQBSLKINSPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride

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